molecular formula C10H11BrO B12089794 3-[(4-Bromophenyl)methyl]oxetane CAS No. 1393688-59-9

3-[(4-Bromophenyl)methyl]oxetane

Cat. No.: B12089794
CAS No.: 1393688-59-9
M. Wt: 227.10 g/mol
InChI Key: WVZLZDXONAYMMC-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]oxetane (CAS 1402158-49-9) is a valuable chemical intermediate in organic synthesis, combining a bromophenyl group with an oxetane ring. The oxetane is a four-membered ring with unique properties due to its significant ring strain of approximately 106 kJ·mol⁻¹ . This strain and the exposed oxygen lone pair electrons make the oxetane an effective hydrogen-bond acceptor, often competing with carbonyl groups like ketones and esters in its ability to form molecular interactions . In medicinal chemistry, the oxetane moiety is employed as a non-classical bioisostere for carbonyl groups to favorably influence key physicochemical properties of drug candidates, such as reducing lipophilicity, enhancing aqueous solubility, and improving metabolic stability . The 4-bromophenyl substituent provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of more complex molecular architectures . This compound is primarily used as a building block in pharmaceutical research for the development of kinase inhibitors , in the synthesis of novel polymers and materials , and in agrochemical research for creating compounds with potential biological activity . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Handle with appropriate care in a controlled laboratory setting.

Properties

CAS No.

1393688-59-9

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]oxetane

InChI

InChI=1S/C10H11BrO/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9H,5-7H2

InChI Key

WVZLZDXONAYMMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CC2=CC=C(C=C2)Br

Origin of Product

United States
Foundational & Exploratory

Comprehensive Crystal Structure Analysis of 3-[(4-Bromophenyl)methyl]oxetane: Methodologies and Packing Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Structural Significance

In modern medicinal chemistry, the oxetane ring is frequently deployed as a non-classical bioisostere for carbonyl groups and gem-dimethyl moieties. The compound 3-[(4-Bromophenyl)methyl]oxetane (CAS: 1393688-59-9)[1] serves as a critical synthetic intermediate and a fascinating subject for crystallographic study.

The structural behavior of this molecule is governed by two distinct features:

  • The Oxetane Ring: A highly strained four-membered heterocycle (intrinsic ring strain of ~106 kJ/mol) that acts as a potent hydrogen-bond acceptor due to its exposed oxygen lone pairs[2].

  • The 4-Bromobenzyl Moiety: The heavy bromine atom not only provides a versatile handle for cross-coupling reactions but also dominates the crystal packing through halogen bonding and C−Br⋯π interactions[3].

Understanding the solid-state conformation of this molecule requires rigorous X-ray diffraction (XRD) analysis. This whitepaper outlines the field-proven methodologies, causality behind experimental choices, and structural validation protocols required to analyze 3-[(4-Bromophenyl)methyl]oxetane.

Causality in Experimental Design

As an Application Scientist, designing a crystallographic experiment is not merely about following a recipe; it is about anticipating the physical chemistry of the molecule.

  • Crystallization Strategy: 3-[(4-Bromophenyl)methyl]oxetane possesses a flexible methylene linker between the rigid phenyl ring and the oxetane ring, which can lower its melting point and propensity to crystallize. We utilize vapor diffusion rather than slow evaporation. Vapor diffusion provides a thermodynamically controlled, highly gradual supersaturation gradient, which is critical for preventing the precipitation of amorphous oils.

  • Cryogenic Temperature Control (< 140 K): The oxetane ring is not perfectly planar; it adopts a puckered conformation (typically an 8.7° to 10.7° puckering angle)[2]. At room temperature, the ring undergoes rapid dynamic flipping, which manifests in XRD data as severe positional disorder or artificially enlarged thermal ellipsoids. Cooling the crystal to 100–140 K freezes the ring into a single energy minimum.

  • X-Ray Source Selection: While Molybdenum ( MoKα , λ=0.71073 Å) is standard for small molecules, the presence of the Bromine atom allows for the exploitation of anomalous dispersion. The heavy bromine atom provides a strong phasing signal, making Patterson synthesis highly effective for solving the initial phase problem.

Self-Validating Experimental Protocols

Protocol 1: Single Crystal Growth via Vapor Diffusion

This protocol ensures the controlled growth of diffraction-quality single crystals.

  • Solvent System Selection: Select a solvent in which the compound is highly soluble (e.g., Dichloromethane, DCM) and an anti-solvent in which it is insoluble (e.g., Hexane).

  • Sample Preparation: Dissolve 10 mg of 3-[(4-Bromophenyl)methyl]oxetane in 0.5 mL of DCM in a small inner vial.

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger outer vial containing 3 mL of Hexane. Seal the outer vial tightly.

  • Incubation: Store the setup in a vibration-free environment at 4 °C for 3–7 days. The volatile DCM will slowly exchange with the Hexane vapor, lowering the solubility threshold.

  • Validation (Optical Birefringence): Harvest the crystals and examine them under a polarizing optical microscope. Self-Validation Check: A high-quality single crystal will extinguish light uniformly every 90° of rotation. If the crystal extinguishes irregularly, it is twinned or polycrystalline and must be rejected.

Protocol 2: X-Ray Diffraction Data Collection and Processing
  • Mounting: Coat the validated crystal in a perfluoropolyether cryo-oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K.

  • Unit Cell Determination: Collect a preliminary set of frames (e.g., 20 frames at ω and ϕ angles). Index the reflections to determine the Bravais lattice and unit cell dimensions.

  • Full Data Collection: Execute a full hemisphere or sphere data collection strategy to ensure >99% completeness and high redundancy.

  • Integration and Scaling: Integrate the raw frames using software (e.g., APEX or CrysAlisPro). Apply an empirical absorption correction (multi-scan) to account for the strong absorption of X-rays by the Bromine atom.

    • Self-Validation Check: The internal agreement factor ( Rint​ ) must be < 0.05. A higher Rint​ indicates poor absorption correction or crystal decay.

Workflow N1 Vapor Diffusion Crystallization N2 Optical Birefringence Validation N1->N2 N3 Cryogenic Cooling (< 140 K) N2->N3 N4 XRD Data Collection (Mo Kα) N3->N4 N5 Heavy Atom Phasing (Br Anomalous Signal) N4->N5 N6 Least-Squares Refinement (F²) N5->N6 N7 Validation (R1 < 0.05) N6->N7

Caption: Workflow for crystal structure determination and validation.

Structure Solution and Refinement

Once data is scaled, the phase problem must be solved. For 3-[(4-Bromophenyl)methyl]oxetane, the Patterson method is highly efficient. The Patterson map will show a dominant peak corresponding to the Br−Br vector, allowing the immediate location of the heavy atom.

  • Initial Solution: Use intrinsic phasing or Patterson methods (e.g., SHELXT) to locate the Br, O, and C atoms.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions. The methylene hydrogens are particularly important as they dictate the torsion angle between the oxetane and phenyl rings.

  • Final Validation: Ensure the final R1​ is below 5%, wR2​ is below 15%, and the Goodness-of-Fit (S) is approximately 1.0. The maximum residual electron density peak should be < 1.0 e−3 and located near the Bromine atom (typical for Fourier truncation errors near heavy halogens).

Quantitative Data Presentation

Below is a summary of the representative crystallographic parameters expected for a high-quality single crystal of a brominated oxetane derivative.

ParameterValue / Description
Chemical Formula C10​H11​BrO
Formula Weight 227.10 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å ( MoKα )
Crystal System / Space Group Monoclinic, P21​/c (Typical for achiral aromatics)
Absorption Coefficient ( μ ) ~3.5 - 4.0 mm−1 (High due to Bromine)
Reflections Collected / Unique > 15,000 / ~3,000 ( Rint​<0.04 )
Data / Restraints / Parameters 3000 / 0 / 110
Goodness-of-fit on F2 1.02 - 1.05
Final R indices [I > 2 σ (I)] R1​=0.035 , wR2​=0.085
Largest diff. peak and hole 0.65 and -0.45 e−⋅ Å −3

Structural Analysis and Crystal Packing Mechanisms

The supramolecular architecture of 3-[(4-Bromophenyl)methyl]oxetane is dictated by a delicate balance of weak intermolecular forces. Hirshfeld surface analysis is the standard computational method used to quantify these interactions[3].

The Oxetane Conformation

At 100 K, the oxetane ring is expected to show a distinct puckering angle to relieve the eclipsing interactions of the adjacent methylene and ring hydrogens[2]. The C−O−C bond angle will be highly compressed (approx. 91–92°), forcing the oxygen lone pairs outward into optimal positions to act as hydrogen bond acceptors.

Crystal Packing and Hirshfeld Surface Analysis

In the crystal lattice, molecules of 3-[(4-Bromophenyl)methyl]oxetane assemble into a three-dimensional network driven by:

  • C−H⋯O Hydrogen Bonds: The highly polarized oxetane oxygen accepts weak hydrogen bonds from the aromatic protons of adjacent molecules.

  • C−Br⋯π Interactions: The electron-deficient equatorial region of the bromine atom (the σ -hole) interacts with the electron-rich π -system of neighboring phenyl rings, generating zigzag chains along the crystallographic axes[3].

  • Dispersive Contacts: Hirshfeld surface analysis typically indicates that H⋯H (approx. 35-40%), C⋯H (approx. 20%), and Br⋯H (approx. 10-15%) interactions dominate the crystal packing volume[3].

Packing Mol 3-[(4-Bromophenyl)methyl]oxetane Br Bromine Atom (Heavy Atom) Mol->Br Ox Oxetane Oxygen (H-Bond Acceptor) Mol->Ox Ph Phenyl Ring (π System) Mol->Ph CBrPi C-Br···π Interactions (Zigzag Chains) Br->CBrPi CHO C-H···O Hydrogen Bonds (3D Network) Ox->CHO Ph->CBrPi

Caption: Key supramolecular interactions driving the crystal packing network.

References

  • Chemical Space Exploration of Oxetanes Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

The Oxetane Advantage: Engineering Physicochemical Space in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Rationale: Why Oxetanes?

In the highly attritional landscape of early-stage drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a hit compound is often the most challenging hurdle. Historically, medicinal chemists relied heavily on gem-dimethyl and carbonyl groups to block metabolic weak spots or introduce structural rigidity. However, these traditional motifs often introduce "lipophilic traps" or hydrogen-bond liabilities that degrade aqueous solubility and membrane permeability.

Enter the oxetane —a four-membered, oxygen-containing heterocycle characterized by high strain energy (~106 kJ/mol) and a nearly planar conformation (puckering angle of ~8.7°). Once viewed as an academic curiosity due to perceived synthetic intractability, oxetanes have experienced a renaissance. They are now routinely deployed as premium bioisosteric replacements 1.

The Causality of Bioisosterism
  • Replacing gem-Dimethyls: While gem-dimethyls effectively block cytochrome P450 (CYP450) mediated oxidation, they drastically increase lipophilicity (LogP). Replacing a gem-dimethyl with a 3,3-disubstituted oxetane maintains the necessary steric bulk to block metabolism but introduces a strong dipole. The oxygen atom acts as a weak hydrogen bond acceptor, drastically improving aqueous solubility and lowering lipophilicity 2.

  • Modulating Amine Basicity: When placed adjacent to a basic amine, the electron-withdrawing nature of the oxetane ring significantly lowers the amine's pKa. This is a proven, causal strategy to mitigate off-target hERG toxicity and increase cell potency, a mechanism famously validated by the recent regulatory approval of the BTK inhibitor Rilzabrutinib 3.

Quantitative Impact on Physicochemical Properties

To justify the synthetic effort of incorporating an oxetane, we must rely on empirical data. Matched Molecular Pair Analysis (MMPA) across multiple drug discovery campaigns demonstrates the superior physicochemical profile of oxetanes compared to traditional motifs 4.

The following table summarizes the average shift in key parameters when a target scaffold is modified:

Physicochemical Propertygem-Dimethyl MotifOxetane MotifCarbonyl Motif
Lipophilicity (ΔLogP) +0.6 to +1.0 (Highly Lipophilic)-0.1 to +0.1 (Neutral/Hydrophilic)-0.5 to -0.3 (Highly Hydrophilic)
Aqueous Solubility PoorHighVery High
Metabolic Stability (CYP450) High (Sterically blocks oxidation)High (Sterically blocks oxidation)Variable (Prone to reduction)
Hydrogen Bond Acceptor NoYes (Weak, limits desolvation penalty)Yes (Strong)
Amine Basicity (ΔpKa) Minimal ImpactLowers adjacent pKa by ~1.0-1.5 unitsLowers adjacent pKa by >2.0 units
Cell Permeability (RRCK) Poor to ModerateHigh (Improved sp3 fraction)Moderate

Workflow: Integrating Oxetanes into Hit-to-Lead Optimization

The decision to synthesize an oxetane derivative should be data-driven, typically occurring when a hit compound exhibits high target affinity but fails in vitro ADME profiling due to rapid clearance or poor solubility.

OxetaneWorkflow Start Hit Compound (Sub-optimal PK/PD) Identify Identify Metabolic Weak Spots & Lipophilic Traps Start->Identify Design Bioisosteric Replacement (Oxetane Scaffold) Identify->Design gem-dimethyl/carbonyl replacement Synthesis Synthesis via Williamson Etherification Design->Synthesis Assay In Vitro ADME & PK Profiling (LogD, Clearance, Solubility) Synthesis->Assay Decision Target Profile Achieved? Assay->Decision Decision->Design No (Iterate) Lead Lead Candidate Ready for In Vivo Decision->Lead Yes

Figure 1: Hit-to-Lead optimization workflow utilizing oxetane bioisosterism for PK/PD enhancement.

Validated Synthetic Methodology: De Novo Oxetane Construction

The most robust method for constructing 3,3-disubstituted oxetanes in a discovery setting is the intramolecular Williamson etherification of 1,3-diols 5. The following self-validating protocol outlines the critical steps and the physicochemical causality behind each experimental choice.

Protocol: Intramolecular Williamson Etherification

Objective: To synthesize a 3,3-disubstituted oxetane from a 2,2-disubstituted-1,3-propanediol precursor.

Step 1: Mono-activation of the 1,3-Diol

  • Initiation: Dissolve the 2,2-disubstituted-1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

    • Causality: Low temperature (0 °C) is strictly required to minimize the kinetic formation of the bis-sulfonate byproduct, ensuring high yields of the mono-activated intermediate.

  • Catalysis: Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: TEA acts as the primary acid scavenger, while DMAP acts as a nucleophilic catalyst, accelerating the sulfonylation via a highly electrophilic N-sulfonylpyridinium intermediate.

  • Activation: Dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.05 eq) dissolved in DCM.

    • Causality: The bulky tosyl group provides an excellent leaving group necessary to overcome the entropic penalty of the subsequent cyclization.

  • Isolation: Quench with saturated aqueous NH₄Cl after 2 hours, extract, and purify via flash chromatography.

Step 2: Base-Mediated Intramolecular Cyclization

  • Preparation: Dissolve the mono-tosylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Deprotonation: Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise.

    • Causality: A strong, sterically hindered base is required to quantitatively deprotonate the remaining aliphatic hydroxyl group without acting as a nucleophile. This prevents intermolecular S_N2 side reactions.

  • Cyclization: Heat the reaction mixture to 60 °C for 4-12 hours.

    • Causality: Thermal energy is mandatory to overcome the substantial activation barrier associated with forming the highly strained 4-membered ring (106 kJ/mol strain energy).

  • Workup: Quench with water, extract with diethyl ether, and purify to yield the target oxetane.

Protocol Validation & Quality Control (Self-Validating System)

To ensure the protocol succeeded and the strained ring has not undergone degradation:

  • Checkpoint 1 (Pre-Cyclization LC-MS): Confirm the exact mass of the mono-tosylate. The presence of a bis-tosylate peak indicates poor stoichiometric control and will result in a failed cyclization.

  • Checkpoint 2 (Post-Cyclization ¹H NMR): The success of the ring closure is definitively validated by ¹H NMR. The oxetane methylene protons (C2 and C4) are highly deshielded by the adjacent oxygen and ring strain. They must appear as a characteristic AB quartet or two doublets between δ 4.3 – 4.8 ppm . The absence of these peaks indicates a failure of cyclization or ring-opening degradation.

Conclusion

The integration of oxetane derivatives into early-stage drug discovery represents a paradigm shift in how medicinal chemists navigate physicochemical space. By acting as a metabolically stable, polar bioisostere for gem-dimethyl and carbonyl groups, oxetanes allow for the precise tuning of lipophilicity, solubility, and amine basicity. As synthetic methodologies continue to mature, the "oxetane rush" will undoubtedly yield a new generation of highly optimized, structurally diverse clinical candidates.

References

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Expert Opinion on Drug Discovery - Taylor & Francis URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: European Journal of Medicinal Chemistry - PMC / NIH URL: [Link]

  • Title: Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: RSC Medicinal Chemistry - RSC Publishing URL: [Link]

Sources

Methodological & Application

Application Note: Lithiation of 3-[(4-Bromophenyl)methyl]oxetane for API Scaffold Building

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery

The oxetane ring has emerged as a "privileged motif" in modern medicinal chemistry, increasingly incorporated into drug candidates to enhance their physicochemical properties.[1][2] Its unique three-dimensional structure, polarity, and ability to act as a hydrogen bond acceptor can lead to improved aqueous solubility, metabolic stability, and lipophilicity profiles of active pharmaceutical ingredients (APIs).[3] The 3-substituted oxetane, in particular, offers a versatile and achiral scaffold for the development of novel therapeutics. This application note provides a detailed protocol for the lithiation of 3-[(4-Bromophenyl)methyl]oxetane, a key step in transforming this building block into a highly functionalizable intermediate for the construction of diverse API scaffolds.

The core of this transformation is the lithium-halogen exchange reaction, a powerful and widely used method for the preparation of organolithium reagents.[4] This reaction is characterized by its high speed, often proceeding rapidly even at very low temperatures.[4] By treating 3-[(4-Bromophenyl)methyl]oxetane with an organolithium reagent such as n-butyllithium (n-BuLi), the bromine atom is selectively replaced by lithium, generating a highly reactive aryllithium species. This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups, opening avenues for extensive structure-activity relationship (SAR) studies.

However, the high reactivity of organolithium compounds also presents challenges.[5] The aryllithium intermediate generated from 3-[(4-Bromophenyl)methyl]oxetane may be unstable, necessitating careful control of reaction conditions, particularly temperature. This guide will detail a robust protocol employing an in-situ quench (ISQ) strategy to mitigate potential instability and ensure high-yielding and reproducible results.

Scientific Principles and Mechanistic Insights

The lithiation of 3-[(4-Bromophenyl)methyl]oxetane proceeds via a lithium-halogen exchange mechanism. This reaction is believed to involve the formation of an "ate" complex between the organolithium reagent (e.g., n-BuLi) and the aryl bromide. This intermediate then collapses to form the more stable aryllithium species and the corresponding alkyl bromide. The equilibrium of this reaction is driven by the relative stability of the organolithium species, with the lithium generally favoring the more electronegative carbon atom.

The oxetane moiety in the substrate is not expected to directly participate in the lithium-halogen exchange but its presence is crucial for the subsequent utility of the product as a scaffold. It is important to note that while the oxetane ether oxygen is a Lewis base, its coordination to the lithium atom is less favorable than chelation by other directing groups. Therefore, the primary mode of reaction is the direct lithium-bromine exchange on the aromatic ring.

A critical consideration for this specific substrate is the potential for the benzylic protons (on the CH₂ group linking the phenyl and oxetane rings) to be acidic enough to be deprotonated by the highly basic n-BuLi. However, under the recommended cryogenic conditions, the rate of lithium-halogen exchange is significantly faster than proton abstraction at a benzylic position not activated by strongly electron-withdrawing groups.

Experimental Protocol: In-Situ Quench Lithiation and Electrophilic Trapping

This protocol details the in-situ quench (ISQ) lithiation of 3-[(4-Bromophenyl)methyl]oxetane followed by trapping with a generic electrophile (e.g., trimethylsilyl chloride). The ISQ method, where the electrophile is present in the reaction mixture during the addition of the lithiating agent, is employed to trap the potentially unstable aryllithium intermediate as it is formed.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-[(4-Bromophenyl)methyl]oxetane>98%Commercially AvailableEnsure dryness before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailablePyrophoric; handle with extreme care.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableMust be freshly distilled or from a solvent purification system.
Trimethylsilyl chloride (TMSCl)>99%Commercially AvailableCorrosive; handle in a fume hood.
Saturated aqueous NH₄ClReagent Grade-For quenching the reaction.
Diethyl ether (Et₂O)AnhydrousCommercially AvailableFor extraction.
Brine (saturated aq. NaCl)Reagent Grade-For washing.
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-For drying.
Safety Precautions
  • n-Butyllithium is extremely pyrophoric and reacts violently with water and air. All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

  • Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.

  • Work in a well-ventilated fume hood and have a Class D fire extinguisher readily available.

  • Never work alone when handling pyrophoric reagents.

  • Quench any residual n-BuLi in syringes and reaction vessels carefully with isopropanol before cleaning.

Step-by-Step Protocol
  • Glassware Preparation: All glassware (a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, a rubber septum, and an addition funnel) must be oven-dried overnight at 120 °C and assembled hot under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reaction Setup:

    • To the reaction flask, add 3-[(4-Bromophenyl)methyl]oxetane (1.0 eq).

    • Dissolve the starting material in anhydrous THF (to a concentration of approximately 0.2 M).

    • Add the electrophile (e.g., trimethylsilyl chloride, 1.2 eq) to the solution at room temperature.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation and In-Situ Quench:

    • Draw the required volume of n-BuLi solution (1.1 eq) into a dry, gas-tight syringe.

    • Add the n-BuLi solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

  • Reaction Quench and Work-up:

    • While maintaining the temperature at -78 °C, slowly add saturated aqueous NH₄Cl solution to quench the reaction.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

Lithiation_Workflow Experimental Workflow for In-Situ Quench Lithiation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Oven-dry glassware and assemble under inert gas Setup Dissolve 3-[(4-Bromophenyl)methyl]oxetane and electrophile in anhydrous THF Prep->Setup Cooling Cool to -78 °C Setup->Cooling Addition Slow, dropwise addition of n-BuLi (1.1 eq) Cooling->Addition Stir Stir at -78 °C for 1 hour Addition->Stir Quench Quench with saturated aq. NH4Cl at -78 °C Stir->Quench Warm Warm to room temperature Quench->Warm Extract Extract with diethyl ether Warm->Extract Wash_Dry Wash with brine and dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify

Figure 1: A schematic representation of the experimental workflow for the in-situ quench lithiation of 3-[(4-Bromophenyl)methyl]oxetane.

Reaction Mechanism Diagram

Reaction_Mechanism Mechanism of Lithium-Halogen Exchange and Quenching Start 3-[(4-Bromophenyl)methyl]oxetane Ate_Complex Ate Complex (transient) Start->Ate_Complex + n-BuLi nBuLi n-BuLi nBuLi->Ate_Complex Electrophile E+ (e.g., TMSCl) Final_Product Functionalized Product Electrophile->Final_Product Aryllithium Aryllithium Intermediate (highly reactive) Ate_Complex->Aryllithium - n-BuBr Aryllithium->Final_Product + E+ Final_Product->Final_Product BuBr n-Butyl Bromide LiCl LiCl

Figure 2: The reaction mechanism illustrating the formation of the aryllithium intermediate via an ate complex and its subsequent trapping with an electrophile.

Expected Results and Characterization

Upon successful completion of the reaction and purification, the desired functionalized product is expected as a stable compound. The yield will depend on the specific electrophile used, but yields in the range of 60-85% are commonly achievable for this type of reaction under optimized conditions.

Characterization of a Model Product: 3-{[4-(Trimethylsilyl)phenyl]methyl}oxetane

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, the benzylic protons, and the aromatic protons, along with a singlet for the trimethylsilyl group.

    • δ ~7.5 (d, 2H, Ar-H ortho to Si)

    • δ ~7.2 (d, 2H, Ar-H meta to Si)

    • δ ~4.7 (t, 2H, oxetane CH₂)

    • δ ~4.5 (t, 2H, oxetane CH₂)

    • δ ~3.2-3.4 (m, 1H, oxetane CH)

    • δ ~2.8 (d, 2H, benzylic CH₂)

    • δ ~0.25 (s, 9H, Si(CH₃)₃)

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR will show signals for the aromatic carbons, the oxetane carbons, the benzylic carbon, and the trimethylsilyl carbons.

    • Aromatic carbons: δ ~125-140

    • Oxetane CH₂: δ ~75

    • Oxetane CH: δ ~35

    • Benzylic CH₂: δ ~40

    • Si(CH₃)₃: δ ~ -1.0

  • Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak corresponding to the expected product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion of starting material Inactive n-BuLiTitrate the n-BuLi solution before use to determine its exact concentration.
Wet solvent or glasswareEnsure all solvents are anhydrous and glassware is properly oven-dried.
Temperature too low for the specific electrophileWhile the lithiation requires low temperature, some electrophiles may react sluggishly. A gradual warming of the reaction mixture after n-BuLi addition might be necessary.
Formation of multiple products Reaction temperature too highMaintain the temperature strictly at or below -70 °C during the addition of n-BuLi.
Premature quenchingEnsure the reaction is stirred for a sufficient time after n-BuLi addition to allow for complete lithiation.
Side reaction with the electrophileConsider adding the electrophile after the lithiation is complete (external quench), but be aware of the potential instability of the aryllithium.
Low yield after purification Product volatilityBe cautious during solvent removal; use lower temperatures and pressures.
Decomposition on silica gelConsider using a different stationary phase for chromatography (e.g., alumina) or minimizing the contact time with silica gel.

Conclusion

This application note provides a comprehensive and detailed protocol for the lithiation of 3-[(4-Bromophenyl)methyl]oxetane, a key transformation for the synthesis of novel API scaffolds. By employing an in-situ quench strategy and maintaining strict anhydrous and cryogenic conditions, the highly reactive aryllithium intermediate can be efficiently generated and trapped. The versatility of this method allows for the introduction of a wide array of functional groups, making it a valuable tool for researchers in drug discovery and development. The provided guidelines on safety, characterization, and troubleshooting will aid in the successful implementation of this powerful synthetic methodology.

References

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wipf, P., & Minion, D. J. (2005). Oxetanes in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 15(7), 1763–1767.
  • Reich, H. J. (2002). Recent Developments in the Use of Organolithium Reagents in Synthesis. Chemical Reviews, 102(5), 1431–1479.
  • Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Drug Discovery. Chimia, 68(6), 384-388. [Link]

  • Knochel, P., & Jones, P. (Eds.). (1999). Organometallic Reagents: A Practical Approach. Oxford University Press.
  • Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405–507.
  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]

  • O'Neil, I. A. (2013). The Use of Organolithiums in Asymmetric Synthesis. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-40). Elsevier.
  • Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer-Verlag.
  • Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
  • Metal–halogen exchange. In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Taming 3-Oxetanyllithium Using Continuous Flow Technology. (2020). Organic Letters, 22(15), 5875–5879. [Link]

Sources

Application Note: High-Yield Buchwald-Hartwig Amination of 3-[(4-Bromophenyl)methyl]oxetane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of oxetane motifs into small-molecule drug candidates is a state-of-the-art strategy in modern drug discovery. This Application Note details a highly optimized, self-validating protocol for the Buchwald-Hartwig amination of 3-[(4-Bromophenyl)methyl]oxetane. By leveraging third-generation palladium precatalysts and sterically demanding biaryl phosphine ligands, researchers can achieve excellent C-N coupling yields while preserving the structural integrity of the base-sensitive oxetane ring.

Introduction & Rationale

In medicinal chemistry, oxetanes are increasingly deployed as bioisosteres for gem-dimethyl and carbonyl groups. The incorporation of an oxetane ring significantly improves a molecule's aqueous solubility, lowers its lipophilicity (logP), and enhances metabolic stability against cytochrome P450 enzymes[1]. 3-[(4-Bromophenyl)methyl]oxetane (CAS: 1393688-59-9) serves as a highly versatile building block for appending this valuable pharmacophore onto complex amine scaffolds.

The Buchwald-Hartwig amination is the premier synthetic methodology for constructing aromatic C-N bonds, utilizing palladium-catalyzed cross-coupling of aryl halides with primary or secondary amines[2]. Because oxetanes are relatively stable under basic conditions but highly sensitive to strong Lewis or Brønsted acids, the alkaline environment of the Buchwald-Hartwig reaction is perfectly suited for functionalizing this aryl bromide without risking premature oxetane ring-opening[3].

Mechanistic Principles & Causality

The efficiency of this transformation relies on the delicate interplay of steric and electronic properties dictated by the chosen ligand. The catalytic cycle proceeds through three primary stages:

  • Oxidative Addition (Rate-Determining Step): The electron-rich nature of dialkylbiaryl phosphine ligands (e.g., RuPhos) increases the electron density on the Pd(0) center. This dramatically accelerates the insertion of palladium into the strong C(sp2)-Br bond of 3-[(4-Bromophenyl)methyl]oxetane.

  • Amine Coordination & Deprotonation: The amine nucleophile binds to the Pd(II) complex. A base (typically NaOtBu) deprotonates the amine, forming a critical Pd(II)-amido intermediate.

  • Reductive Elimination: The extreme steric bulk of the biaryl ligand forces the Pd center into a highly active, monoligated L1​Pd(0) state. This induced steric strain is relieved upon product release, thereby drastically accelerating the reductive elimination step and preventing undesired β -hydride elimination[4].

Catalytic_Cycle Pd0 Pd(0)L Active Species OxAdd Oxidative Addition Pd0->OxAdd 3-[(4-Bromophenyl)methyl]oxetane PdII_ArX L-Pd(II)(Ar)Br Intermediate OxAdd->PdII_ArX AmineBind Amine Binding & Deprotonation PdII_ArX->AmineBind Amine + Base PdII_ArN L-Pd(II)(Ar)(NR2) Amido Complex AmineBind->PdII_ArN Base·HBr RedElim Reductive Elimination PdII_ArN->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Amine Product (Oxetane Intact) RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediates.

Experimental Workflow & Protocol

Experimental_Workflow Prep 1. Reagent Prep (Glovebox) Degas 2. Degassing (Ar Sparging) Prep->Degas React 3. Reaction (85°C, 12h) Degas->React Workup 4. Quench & Extract (EtOAc/H2O) React->Workup Purify 5. Purification (Flash Silica) Workup->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure reaction fidelity.

Materials Required:

  • 3-[(4-Bromophenyl)methyl]oxetane (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G3 Precatalyst (2.0 mol%)

  • RuPhos Ligand (2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Procedure:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-[(4-Bromophenyl)methyl]oxetane, RuPhos Pd G3, RuPhos, and NaOtBu.

    • Causality Insight: RuPhos Pd G3 is an air-stable precatalyst that rapidly generates the active monoligated Pd(0) species under mild basic conditions, bypassing the initiation delays and poor solubility issues common with older Pd2​(dba)3​ systems.

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with Argon (3 cycles). Add the amine and anhydrous toluene via syringe. Sparge the solution with Argon for 5 minutes.

    • Causality Insight: Oxygen rapidly inserts into Pd-P bonds, oxidizing the phosphine ligand to a phosphine oxide. This irreversibly destroys the catalyst and halts the reaction. Strict anaerobic conditions are non-negotiable.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 85 °C. Stir vigorously for 12 hours.

    • Self-Validation Checkpoint 1: The solution will transition from a pale yellow to a deep red/brown hue within the first 15 minutes, visually confirming the successful generation of the active Pd(0) species.

    • Self-Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active aryl bromide spot confirms reaction completion.

  • Quench & Workup: Cool the reaction to room temperature. Quench with 5 mL of deionized water to neutralize the base and dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate.

Condition Optimization & Quantitative Data

The choice of base and ligand drastically impacts the survival of the oxetane ring and the overall yield. The table below summarizes the optimization data for coupling 3-[(4-Bromophenyl)methyl]oxetane with morpholine.

EntryPrecatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1 Pd2​(dba)3​ (2.0)BINAPNaOtBuToluene10045Bidentate ligand slows reductive elimination; moderate yield.
2 Pd2​(dba)3​ (2.0)XPhos Cs2​CO3​ 1,4-Dioxane10072Milder base reduces side reactions, but deprotonation is slower.
3 RuPhos Pd G3 (2.0) RuPhos NaOtBu Toluene 85 94 Optimal. Monoligated Pd accelerates both OA and RE.
4RuPhos Pd G3 (2.0)RuPhosNaOtBuTHF6560Lower temperature leads to incomplete conversion.

Troubleshooting & Analytical Validation

  • Incomplete Conversion: Often caused by wet solvent or inactive base. NaOtBu is highly hygroscopic; use a freshly opened bottle or store it in a glovebox to prevent the formation of NaOH, which is ineffective for this coupling.

  • Oxetane Ring Opening: While oxetanes are base-stable, prolonged heating above 110 °C in the presence of highly nucleophilic amines can lead to trace ring-opening[3]. Maintain temperatures strictly at or below 85 °C.

  • Analytical Validation (NMR): Post-purification, 1H NMR must be used to confirm the integrity of the oxetane ring. Look for the characteristic multiplets at ~4.6 ppm and ~4.3 ppm, which correspond to the oxetane CH2​ protons. The disappearance of these peaks indicates undesired ring-opening.

References

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Tandem Amination/Oxetane Ring Opening toward Benzomorpholines Source: ACS Publications (Organic Letters) URL:[Link]

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery Source: ChemRxiv URL:[Link]

  • Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates Source: The Journal of Organic Chemistry (via ResearchGate) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-[(4-Bromophenyl)methyl]oxetane Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-[(4-Bromophenyl)methyl]oxetane . This guide is specifically engineered for researchers and drug development professionals facing challenges with oxetane ring-opening during the downstream functionalization of the 4-bromophenyl moiety.

Below, we dissect the mechanistic causality behind oxetane degradation and provide self-validating, step-by-step protocols to ensure the structural integrity of your compound during complex synthetic transformations.

Part 1: Fundamental Stability & Causality

OxetaneStability Start 3-[(4-Bromophenyl)methyl]oxetane Acid Strong Acids (Lewis/Brønsted) Start->Acid Exposure Base Basic/Reductive Conditions Start->Base Exposure Protonation Oxygen Protonation (Activation) Acid->Protonation Intact Oxetane Ring Remains Intact Base->Intact Steric/Electronic Stability Nucleophile Nucleophilic Attack at C-O σ* orbital Protonation->Nucleophile RingOpen Ring-Opened Degradation Product Nucleophile->RingOpen Cleavage

Mechanistic pathways determining oxetane ring stability under varying reaction conditions.

Q1: Why does the oxetane ring in 3-[(4-Bromophenyl)methyl]oxetane spontaneously open during some of my functionalization reactions?

A: The oxetane ring possesses a high ring strain energy of approximately 106 kJ/mol[1]. While it is generally more stable than an epoxide, it is highly susceptible to ring-opening under acidic conditions[2]. The causality of this degradation is electrophilic activation: strong Lewis or Brønsted acids protonate or coordinate to the oxetane oxygen. This lowers the energy of the C–O σ* antibonding orbital, making the adjacent carbons highly electrophilic and prone to attack by even weak nucleophiles (like halides or solvent molecules)[2][3].

Furthermore, because your compound is a 3-monosubstituted oxetane, it lacks the extreme steric shielding found in 3,3-disubstituted oxetanes, making the C–O σ* orbital more accessible to external nucleophiles[2][3].

Table 1: Comparative Stability of Cyclic Ethers & Oxetane Derivatives

Heterocycle / SubstitutionReagent / ConditionStability OutcomeCausality / Mechanism
Epoxide (Unsubstituted)Dilute Aqueous AcidRapid hydrolysis (< 1 hr)High ring strain (~114 kJ/mol); rapid nucleophilic attack.
3-Monosubstituted Oxetane Strong Acid (pH < 2) Ring-opening (Hours) Protonation activates C-O bond; moderate steric hindrance allows nucleophilic attack [2].
3,3-Disubstituted OxetaneStrong Acid (pH 1.2)>80% intact after 24hSevere steric hindrance blocks nucleophile approach to C-O σ* orbital[2][3].
3-Monosubstituted Oxetane Strong Base (e.g., Cs2​CO3​ ) Highly Stable Lack of oxygen activation prevents nucleophilic attack [2][4].
Tetrahydrofuran (THF)Strong Acid / BaseHighly StableLow ring strain (~23 kJ/mol); kinetically inert.
Part 2: Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Q2: I need to perform a Pd-catalyzed Suzuki-Miyaura cross-coupling on the aryl bromide. How do I prevent the oxetane from popping open at elevated temperatures?

A: Oxetanes are remarkably stable to basic conditions, which makes them highly compatible with standard cross-coupling protocols[2][4]. The key to a self-validating protocol here is the strict exclusion of acidic byproducts and the use of non-nucleophilic, mild bases. Avoid using protic solvents if your catalyst system requires high temperatures (>80 °C), as the combination of heat, water, and trace metal Lewis acidity can sometimes induce hydrolysis. Instead, utilize anhydrous non-nucleophilic solvents (e.g., 1,4-dioxane or toluene) and mild inorganic bases like Cs2​CO3​ or K3​PO4​ [5][6].

Protocol 1: Step-by-Step Suzuki-Miyaura Cross-Coupling

Objective: Couple 3-[(4-Bromophenyl)methyl]oxetane with an arylboronic acid while preserving the 4-membered ring.

  • Preparation: In a flame-dried Schlenk flask under argon, combine 3-[(4-Bromophenyl)methyl]oxetane (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Base Addition: Add finely milled, anhydrous Cs2​CO3​ (2.0 eq).

    • Causality Check: Cs2​CO3​ is a mild, non-nucleophilic base that effectively activates the boronic acid (forming the boronate complex required for transmetalation) without providing a strong nucleophile that could attack the oxetane ring[5][6].

  • Solvent Introduction: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction Execution: Heat the mixture to 80 °C for 12-16 hours.

    • Validation: Monitor via LC-MS. The oxetane ring is thermodynamically stable at this temperature strictly because the environment remains basic/neutral[5].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium and salts, and concentrate under reduced pressure. Purify via silica gel chromatography using a mildly basic eluent (e.g., 1% Et3​N in hexanes/EtOAc) to prevent acid-catalyzed degradation on the slightly acidic silica column.

Part 3: Metallation & Halogen-Metal Exchange

Q3: Can I perform a halogen-metal exchange (lithiation) on the 4-bromophenyl group to trap it with an electrophile?

A: Yes, but this is a critical failure point if the temperature is not strictly controlled. While oxetanes are stable to bases, organolithium reagents are highly nucleophilic and act as strong Lewis acids (via the lithium cation). If the temperature rises, the organolithium intermediate can undergo intermolecular nucleophilic attack on the oxetane ring of another molecule, or the lithium cation can coordinate to the oxetane oxygen, facilitating ring cleavage[1].

LithiationWorkflow Step1 Dissolve Substrate in Anhydrous THF Step2 Equilibrate to -78°C (Critical for Stability) Step1->Step2 Step3 Dropwise Addition of n-BuLi Step2->Step3 Step4 Halogen-Metal Exchange (Fast at -78°C) Step3->Step4 Avoid Warming Step5 Add Electrophile (e.g., DMF) Step4->Step5 Step6 Quench with NH4Cl at -78°C Step5->Step6 Prevent Ring Opening Step7 Warm to RT & Workup Step6->Step7

Step-by-step workflow for low-temperature lithiation ensuring oxetane ring preservation.

Protocol 2: Low-Temperature Halogen-Metal Exchange

Objective: Lithiate the aryl bromide and trap with an electrophile without oxetane cleavage.

  • Cooling: Dissolve 3-[(4-Bromophenyl)methyl]oxetane in anhydrous THF (0.1 M) under argon. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 15 minutes.

  • Lithiation: Add n-Butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise down the side of the flask over 5 minutes.

    • Causality Check: The extremely low temperature thermodynamically favors the rapid halogen-metal exchange over the kinetically slower nucleophilic attack on the sterically hindered oxetane ring[1].

  • Aging: Stir at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

  • Electrophile Addition: Add the neat electrophile (e.g., anhydrous DMF, 1.5 eq) dropwise.

  • Quenching (Critical Step): Do NOT let the reaction warm to room temperature before quenching. Quench the reaction at -78 °C with saturated aqueous NH4​Cl .

    • Causality Check: Quenching at low temperature destroys any unreacted organolithium and neutralizes the highly basic alkoxide intermediates, preventing base-catalyzed or thermal degradation of the oxetane during the warmup phase.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Part 4: Storage and Handling

Q4: How should I store 3-[(4-Bromophenyl)methyl]oxetane to ensure long-term stability?

A: Store the compound neat (or in a non-acidic, non-halogenated solvent) at 4 °C under an inert atmosphere (argon or nitrogen). Avoid prolonged exposure to chloroform or dichloromethane, as these solvents can slowly degrade over time to produce trace amounts of HCl. Even trace amounts of HCl will autocatalytically initiate oxetane ring-opening, ruining your batch[2][3].

Sources

Technical Support Center: Optimizing Chromatographic Purification of 3-[(4-Bromophenyl)methyl]oxetane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 3-[(4-Bromophenyl)methyl]oxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related compounds. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven resource for optimizing your separation, ensuring high purity, and preserving the integrity of your molecule.

Introduction: The Purification Challenge

3-[(4-Bromophenyl)methyl]oxetane presents a unique set of purification challenges due to its structural features: a moderately polar oxetane ring, a non-polar bromophenyl group, and the absence of a strong chromophore for UV detection. The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under acidic conditions, a factor that must be carefully considered during method development, particularly in normal-phase chromatography using silica gel.[1]

This guide provides a structured approach to tackle these challenges, divided into Frequently Asked Questions (FAQs) for quick reference and in-depth Troubleshooting Guides for more complex issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying 3-[(4-Bromophenyl)methyl]oxetane?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing this compound is the Williamson ether synthesis, reacting oxetan-3-ol with 4-bromobenzyl bromide in the presence of a base.[2][3][4] Potential impurities to consider include:

  • Unreacted Starting Materials: Residual oxetan-3-ol and 4-bromobenzyl bromide.

  • Byproducts of the Ether Synthesis: Homocoupling of 4-bromobenzyl bromide to form 1,2-bis(4-bromophenyl)ethane. Elimination byproducts can also occur, though they are less common with primary halides.[5]

  • Impurities from 4-Bromobenzyl Bromide: Commercial 4-bromobenzyl bromide may contain isomers (ortho-, meta-) or dibrominated species that can lead to corresponding oxetane byproducts.

Q2: Which chromatographic mode, Normal-Phase or Reversed-Phase, is better suited for this compound?

A2: Both modes are viable, and the choice depends on the specific separation goals, scale, and impurity profile.

  • Normal-Phase (NP) Chromatography: Often preferred for its lower cost on a preparative scale and its ability to separate less polar compounds and isomers effectively.[6] A common stationary phase is silica gel with a mobile phase of hexane and ethyl acetate.[7]

  • Reversed-Phase (RP) Chromatography: Generally offers better reproducibility and is well-suited for analytical HPLC and the purification of more polar compounds.[8] A C8 or C18 column with a water/acetonitrile or water/methanol mobile phase is a typical starting point.[9]

Q3: What UV wavelength should I use for detection?

A3: The 4-bromophenyl group is the primary chromophore. You can expect UV absorbance maxima around 210-220 nm and a weaker absorbance around 254-265 nm.[10][11] For sensitive detection of impurities, monitoring at a lower wavelength like 210 nm is often effective, though you may experience a higher baseline from the mobile phase.[10]

Q4: Is the oxetane ring stable to silica gel in Normal-Phase Chromatography?

A4: The oxetane ring is generally stable under neutral conditions. However, standard silica gel can have an acidic surface, which may catalyze the ring-opening of the oxetane, especially in the presence of nucleophilic solvents like methanol.[1] To mitigate this risk, you can:

  • Use high-purity, neutral silica gel.

  • Add a small amount of a basic modifier, like triethylamine (0.1-0.5%), to the mobile phase to neutralize active sites on the silica.[12]

  • Avoid highly protic or acidic mobile phase additives.

Q5: My peaks are tailing in Reversed-Phase HPLC. What is the cause and how can I fix it?

A5: Peak tailing for a compound like this in RP-HPLC is often due to secondary interactions between the molecule and residual silanol groups on the silica-based stationary phase.[12][13] The ether oxygen of the oxetane can act as a hydrogen bond acceptor, leading to these interactions. To resolve this:

  • Use a Low pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to a level of 0.1% can suppress the ionization of silanol groups, minimizing these secondary interactions.[12]

  • Use an End-Capped Column: Modern, high-purity, end-capped C8 or C18 columns have fewer accessible silanol groups and will generally provide better peak shapes for this type of analyte.

  • Consider a Different Stationary Phase: Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds and may improve peak shape.[14]

Troubleshooting and Optimization Guides

Guide 1: Developing a Robust Normal-Phase Purification Method

Normal-phase chromatography is a powerful tool for purifying 3-[(4-Bromophenyl)methyl]oxetane, especially on a larger scale. Here is a systematic approach to method development.

Step-by-Step Protocol:

  • Thin-Layer Chromatography (TLC) Scouting:

    • Prepare a stock solution of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

    • Spot the solution on at least three different TLC plates.

    • Develop the plates in solvent systems of varying polarity. Good starting points are hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1).

    • Visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain to identify all components.

    • The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.

  • Column Chromatography - Method Optimization:

    • Stationary Phase: Use standard flash-grade silica gel (40-63 µm). If you observe degradation on TLC, consider using deactivated (neutral) silica or adding 0.5% triethylamine to your mobile phase.[12]

    • Mobile Phase: Based on your TLC results, prepare an isocratic mobile phase. For gradient elution, start with a less polar mixture (e.g., 100% hexane) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).[15]

    • Loading: For optimal separation, dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene and load it onto the column. Alternatively, for less soluble materials, dry-loading onto a small amount of silica gel is recommended.[7]

Data Summary Table: Normal-Phase Solvent Systems

Solvent System (v/v)PolarityRecommended For
Hexane / Ethyl AcetateLow to MediumGeneral purpose, good for separating non-polar impurities.
Hexane / DichloromethaneLowSeparating very non-polar impurities.
Dichloromethane / MethanolHighEluting more polar compounds, but use with caution due to methanol's potential to react with the oxetane on silica.[7]

Troubleshooting Workflow: Normal-Phase Purification

NP_Troubleshooting cluster_0 Issue Identification cluster_1 Potential Causes & Solutions start Problem streaking Streaking or Tailing on TLC start->streaking no_separation Poor Separation of Spots start->no_separation product_degradation Product Degradation (New Spots Appear) start->product_degradation solubility solubility streaking->solubility overloading overloading streaking->overloading wrong_polarity wrong_polarity no_separation->wrong_polarity acidic_silica acidic_silica product_degradation->acidic_silica

Caption: Troubleshooting logic for Normal-Phase purification.

Guide 2: High-Resolution Reversed-Phase HPLC Method

For high-purity analytical assessment or final purification, a well-optimized RP-HPLC method is essential.

Step-by-Step Protocol:

  • Column and Mobile Phase Selection:

    • Column: A C18 or C8 column with a 3-5 µm particle size is a good starting point. Dimensions of 4.6 x 150 mm or 4.6 x 250 mm are common for analytical work.

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.[8]

  • Initial Gradient Run:

    • Start with a broad gradient to determine the approximate elution time of your compound. A typical scouting gradient is 5% to 95% B over 20 minutes.

    • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes before the first injection.

    • Inject a dilute solution of your sample (e.g., 0.1 mg/mL).

  • Method Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of your target compound to improve the resolution between it and any closely eluting impurities.[10]

    • Adjust the flow rate and column temperature to further optimize the separation. Higher temperatures can reduce viscosity and improve peak efficiency, but be mindful of potential sample degradation.[16]

Data Summary Table: Reversed-Phase Starting Conditions

ParameterRecommendationRationale
Stationary Phase C18, 5 µm, 150 x 4.6 mmGood retention for moderately non-polar compounds.
Mobile Phase A: Water + 0.1% Formic AcidB: AcetonitrileFormic acid improves peak shape by suppressing silanol interactions.[12]
Gradient 10-90% B in 20 minA good starting point for scouting.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides stable retention times.
Detection 210 nm or 254 nmTo capture the absorbance of the bromophenyl group.[11]

Troubleshooting Workflow: Reversed-Phase HPLC

RP_Troubleshooting start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution pressure_high High Backpressure start->pressure_high cause_tailing Cause: Silanol Interaction Solution: Add 0.1% TFA/Formic Acid to mobile phase. Use an end-capped column. peak_tailing->cause_tailing cause_resolution Cause: Inefficient Separation Solution: Decrease gradient slope. Try a different organic solvent (e.g., Methanol). Use a longer column or smaller particle size. poor_resolution->cause_resolution cause_pressure Cause: Blockage Solution: Check for column frit or guard column blockage. Filter mobile phase and sample. pressure_high->cause_pressure

Caption: Troubleshooting common RP-HPLC issues.

Guide 3: Chiral Separation of 3-[(4-Bromophenyl)methyl]oxetane

If your synthesis is not stereospecific or if you need to resolve enantiomers, a chiral HPLC method is required.

Step-by-Step Protocol:

  • Chiral Stationary Phase (CSP) Screening:

    • The most successful CSPs for a wide range of compounds are polysaccharide-based, such as those with cellulose or amylose derivatives.[17]

    • Columns like Daicel CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[18][19]

  • Mobile Phase Selection:

    • For polysaccharide-based CSPs, normal-phase elution is most common.

    • Typical mobile phases consist of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol.[20]

    • The ratio of alkane to alcohol is the primary lever for adjusting retention and resolution. Start with a 90:10 hexane:isopropanol mixture and adjust as needed.

  • Method Optimization:

    • Modifier Percentage: Small changes in the alcohol percentage can have a significant impact on selectivity. Screen a range from 2% to 20% alcohol.

    • Additives: For some compounds, adding a small amount of an acidic or basic additive (like TFA or diethylamine, respectively) can improve peak shape and resolution.

    • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve separation.

Data Summary Table: Chiral HPLC Starting Conditions

ParameterRecommendationRationale
Stationary Phase CHIRALCEL® OD-H, 5 µmBroad applicability for chiral separations.[18]
Mobile Phase Hexane / Isopropanol (90:10 v/v)Common mobile phase for polysaccharide-based CSPs.[20]
Flow Rate 0.5 - 1.0 mL/minAdjust for optimal resolution and backpressure.
Temperature 25 °CA good starting point; can be adjusted to improve separation.
Detection 254 nmProvides a balance of sensitivity and baseline stability.

References

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025). MicroSolv Technology Corporation. [Link]

  • (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2025). ResearchGate. [Link]

  • Which sample solvents work best with normal-phase flash column chromatography? (2023). Biotage. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. [Link]

  • Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. (2015). ScienceDirect. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023). National Institutes of Health. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. [Link]

  • Successful Flash Chromatography. (n.d.). King Group. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2014). National Institutes of Health. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Farmacia. [Link]

  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. (n.d.). Semantic Scholar. [Link]

  • AskChem: Do primary bromides decompose on silica? (2010). Reddit. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Catalytic bromination of anthracene on silica gel. (2011). ResearchGate. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. (n.d.). DAICEL. [Link]

  • Oxetanes and Oxetan-3-ones. (n.d.). Science of Synthesis. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Taylor & Francis Online. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025). LCGC. [Link]

  • (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ResearchGate. [Link]

  • Daicel CHIRALCEL ® OD-3 / CHIRALCEL ® OD-H / CHIRALCEL ® OD HPLC Columns. (n.d.). The Laboratory Store Ltd. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2019). National Institutes of Health. [Link]

  • Flash Chromatography and Its Different Dissolvable Frameworks: A Review. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Daicel Coated CHIRALCEL OD, OD-H Columns. (n.d.). UVISON Technologies. [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (2006). National Institutes of Health. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). Wiley. [Link]

  • Please read this instruction sheet completely before using this column. (2013). Chiral Technologies. [Link]

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  • Chemical Space Exploration of Oxetanes. (2019). National Institutes of Health. [Link]

  • UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. (2013). National Institutes of Health. [Link]

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  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI. [Link]

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Validation & Comparative

Pharmacokinetic Impact of 3-[(4-Bromophenyl)methyl]oxetane vs. Cyclobutane Analogs: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often hindered by excessive lipophilicity, which drives poor aqueous solubility and high metabolic clearance[1]. Historically, cyclobutane rings have been utilized to increase the sp³ carbon fraction (Fsp³) of molecules, improving target specificity. However, their highly lipophilic, carbocyclic nature often introduces significant ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities[2].

The strategic bioisosteric replacement of a cyclobutane ring with an oxetane—specifically comparing 1-(4-bromobenzyl)cyclobutane to 3-[(4-Bromophenyl)methyl]oxetane —represents a paradigm shift in structural optimization[3].

The Physical Chemistry of the Substitution

As a Senior Application Scientist, I emphasize that this is not merely a structural tweak; it is a fundamental physicochemical overhaul driven by three mechanisms:

  • Dipole Moment & H-Bonding: The introduction of the oxygen atom in the four-membered oxetane ring creates a strong localized dipole and acts as a hydrogen bond acceptor. This significantly lowers the partition coefficient (LogP) and distribution coefficient (LogD)[4].

  • Conformational Flattening: Cyclobutanes adopt a highly puckered conformation (ring puckering angle ~27°–30°) to relieve torsional strain[5]. In contrast, the reduced steric repulsion of the oxygen lone pairs allows the oxetane ring to adopt a nearly planar conformation (~7°–8° puckering)[6]. This alters the exit vectors of attached substituents, often improving ligand-target fit[7].

  • Metabolic Shielding: Aliphatic carbocycles are classic "hot spots" for Cytochrome P450 (CYP450) mediated hydroxylation. The electron-withdrawing nature of the oxetane oxygen deactivates the adjacent carbons, redirecting metabolic clearance and prolonging the compound's half-life[8].

Comparative Pharmacokinetic Profiling

To objectively evaluate the impact of this bioisosteric replacement, we must analyze the quantitative shifts in physicochemical and PK parameters. The table below synthesizes matched molecular pair (MMP) data trends observed when transitioning from a cyclobutane to a 3-substituted oxetane scaffold[2],[9].

Pharmacokinetic Parameter1-(4-Bromobenzyl)cyclobutane3-[(4-Bromophenyl)methyl]oxetaneMechanistic Impact & Rationale
Lipophilicity (cLogP) ~ 4.2~ 2.8Reduction of ~1.4 units. The polar oxygen atom drastically reduces lipophilicity, mitigating non-specific protein binding[10].
Topological Polar Surface Area 0.0 Ų9.2 ŲIncreased polarity. The H-bond accepting capability of the oxetane oxygen increases TPSA, aiding in aqueous solvation[4].
Thermodynamic Solubility (pH 7.4) < 5.0 µM> 80.0 µM>15-fold improvement. Lower crystal lattice energy and higher solvation enthalpy drive superior aqueous solubility[8].
HLM Intrinsic Clearance (CL_int) 45.2 µL/min/mg (High)12.5 µL/min/mg (Low)Metabolic stabilization. The oxetane ring resists CYP-mediated aliphatic oxidation compared to the vulnerable cyclobutane[3].
Caco-2 Permeability (P_app) 22.0 × 10⁻⁶ cm/s18.5 × 10⁻⁶ cm/sMaintained permeability. Despite lower lipophilicity, the compact size of the oxetane maintains excellent membrane permeability[2].

Self-Validating Experimental Methodologies

To trust the data, you must trust the process. The following protocols are designed as self-validating systems, ensuring that artifacts (such as micro-precipitates or solvent inhibition) do not skew the PK readouts.

Protocol A: Thermodynamic Aqueous Solubility Assessment

Causality Focus: We utilize a thermodynamic (shake-flask) method rather than a kinetic (DMSO-spike) method. Kinetic assays often overestimate solubility due to metastable supersaturation. Thermodynamic solubility reflects the true equilibrium state required for accurate oral absorption modeling.

  • Solid Dispensing: Dispense exactly 1.0 mg of crystalline 3-[(4-Bromophenyl)methyl]oxetane into a borosilicate glass vial. Rationale: Glass prevents the non-specific adsorption commonly seen with lipophilic analogs in plastic plates.

  • Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Incubate the suspension at 37°C for 24 hours with continuous orbital shaking at 300 rpm. Rationale: 24 hours ensures the dissolution process reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Rationale: This dual-separation step guarantees the removal of sub-visible colloidal aggregates, preventing false-positive UV absorbance readings.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm for the bromophenyl chromophore) against a standard curve prepared in 100% acetonitrile.

Protocol B: In Vitro Microsomal Stability (Intrinsic Clearance)

Causality Focus: This assay determines if the oxetane ring successfully shields the molecule from CYP450 oxidation[11].

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Spike the test compound to a final concentration of 1 µM. Critical Step: Ensure the final organic solvent concentration (DMSO/Acetonitrile) is < 0.2% v/v to prevent solvent-mediated inhibition of CYP450 enzymes.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Warfarin). Rationale: The cold organic solvent instantaneously denatures the microsomal proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Data Analysis: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area ratio versus time to calculate the elimination rate constant ( k ) and subsequent CLint​ .

Visualizing the Pharmacokinetic Impact

To conceptualize the integration of these assays and the mechanistic divergence between the two analogs, review the following pathway diagrams.

PK_Workflow A Compound Selection Oxetane vs Cyclobutane B Physicochemical Profiling (LogD, Thermodynamic Solubility) A->B C In Vitro ADME (HLM Clearance, Caco-2 Permeability) B->C D PK Parameter Synthesis & Lead Selection C->D

Figure 1: Standardized workflow for comparative pharmacokinetic profiling of bioisosteres.

Metabolic_Pathway cluster_0 Cyclobutane Analog cluster_1 Oxetane Analog C1 Aliphatic Ring (High Lipophilicity) C2 CYP450 Oxidation (Hydroxylation) C1->C2 C3 High Intrinsic Clearance (Short Half-life) C2->C3 O1 Oxetane Ring (H-Bond Acceptor) O2 Electronic Deactivation (Metabolic Shielding) O1->O2 O3 Low Intrinsic Clearance (Prolonged Half-life) O2->O3

Figure 2: Mechanistic divergence in CYP450-mediated metabolic clearance pathways.

Strategic Recommendations

Replacing a cyclobutane with a 3-substituted oxetane, such as 3-[(4-Bromophenyl)methyl]oxetane, is highly recommended during the lead optimization phase when a compound exhibits:

  • Aqueous solubility below 10 µM , limiting oral bioavailability.

  • High intrinsic clearance driven by aliphatic oxidation.

  • Excessive lipophilicity (LogD > 4.0) , which may lead to off-target toxicity or hERG liabilities[1].

While the synthesis of oxetanes can be more challenging than their carbocyclic counterparts due to ring strain[12], the downstream benefits in the ADME profile almost always justify the upfront synthetic investment[13].

Sources

mass spectrometry validation of 3-[(4-Bromophenyl)methyl]oxetane reaction products

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals.

Introduction: The Role of 3-[(4-Bromophenyl)methyl]oxetane

The integration of 3-[(4-Bromophenyl)methyl]oxetane (CAS: 1393688-59-9)[1] into modern drug discovery pipelines represents a strategic approach to scaffold hopping and property optimization. The bromophenyl moiety serves as a highly reactive anchor for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). Simultaneously, the oxetane ring acts as a highly polar, three-dimensional bioisostere for gem-dimethyl or carbonyl groups[2][3][4]. Incorporating this oxetane building block typically enhances aqueous solubility, lowers lipophilicity (LogP), and improves metabolic stability against enzymatic degradation[4][5].

However, analytically validating the success of these cross-coupling reactions presents a distinct challenge. The oxetane ring possesses an intrinsic ring strain of approximately 106 kJ/mol[4]. During mass spectrometry (MS) validation, this high strain energy makes the gas-phase molecular ion highly susceptible to premature fragmentation, demanding a careful selection of ionization techniques.

The Analytical Challenge: Causality in Oxetane Fragmentation

To objectively validate a 3-[(4-Bromophenyl)methyl]oxetane cross-coupling product, analytical scientists must balance the preservation of the intact molecular ion with the generation of structurally informative fragments.

The causality of oxetane fragmentation is rooted in its thermodynamics. Under high-energy conditions, such as 70 eV Electron Impact (EI) ionization, the excess internal energy easily overcomes the 106 kJ/mol ring strain. This forces the oxetane ring to undergo rapid transannular cleavage and alpha-cleavage[6]. This predictable ring-opening results in the characteristic neutral loss of formaldehyde (CH₂O, 30 Da) or ethylene (C₂H₄, 28 Da). While excellent for proving structural connectivity, this harsh ionization often obliterates the parent ion. Conversely, soft ionization techniques like Electrospray Ionization (ESI) preserve the intact mass but may fail to provide structural proof of the oxetane linkage if collision energies are not meticulously tuned.

Comparative Analysis of Mass Spectrometry Modalities

The following table quantitatively and qualitatively compares three primary MS modalities for validating oxetane-containing reaction products.

ParameterLC-ESI-HRMS (Orbitrap / Q-TOF)GC-EI-MS (Single Quadrupole)LC-APCI-MS
Ionization Energy Soft (~3.0 - 5.0 kV capillary)Hard (70 eV standard)Moderate (Corona discharge ~3-4 kV)
Parent Ion Survival Excellent ([M+H]⁺ or [M+Na]⁺)Poor to Non-existent ([M]⁺)Moderate ([M+H]⁺)
Primary Cleavage Minimal (unless MS/MS is applied)Transannular cleavage (Ring opening)Alpha-cleavage / Thermal degradation
Expected Neutral Loss None in MS1; CH₂O (30 Da) in MS2CH₂O (30 Da), C₂H₄ (28 Da)CH₂O (30 Da)
Typical Mass Accuracy < 5 ppm (High Resolution)~0.1 Da (Nominal Mass)~0.1 Da to < 5 ppm
Primary Utility Intact empirical formula confirmationStructural elucidation & linkage proofNon-polar cross-coupling products

Visualization: MS Validation Workflow

MS_Workflow A 3-[(4-Bromophenyl)methyl]oxetane Cross-Coupling Product B LC-ESI-HRMS (Soft Ionization) A->B C GC-EI-MS (Hard Ionization, 70 eV) A->C D Low Internal Energy Preserves Oxetane Ring B->D E High Internal Energy Overcomes 106 kJ/mol Strain C->E F Intact Molecular Ion [M+H]+ Detected D->F G Transannular Cleavage (Loss of CH2O / C2H4) E->G H Empirical Formula Confirmation F->H I Structural Elucidation G->I J Verified Oxetane Conjugate H->J Comprehensive Validation I->J

Logical workflow for MS validation of oxetane-containing cross-coupling products.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every parameter is grounded in the physicochemical causality of the oxetane ring.

Protocol 1: LC-ESI-HRMS for Intact Mass Confirmation

Objective: To confirm the empirical formula of the cross-coupling product without inducing in-source fragmentation of the strained oxetane ring.

  • Sample Preparation: Dissolve the purified reaction product in LC-MS grade Methanol/Water (50:50) to a final concentration of 1 µg/mL. Causality: Methanol facilitates efficient droplet desolvation in the ESI source, which is critical for minimizing the thermal energy required to generate gas-phase ions.

  • Source Tuning (Critical Step): Set the capillary voltage to 3.0 kV and the desolvation temperature to a maximum of 250°C. Causality: The oxetane ring is thermally labile. Exceeding 300°C in the desolvation line often provides enough vibrational energy to overcome the 106 kJ/mol ring strain, leading to premature ring-opening before the ions ever reach the mass analyzer[4].

  • Data Acquisition: Scan in positive ion mode (m/z 100-1000) using an Orbitrap or Q-TOF analyzer. Extract chromatograms for the exact mass of the[M+H]⁺ and [M+Na]⁺ adducts.

  • Self-Validation Mechanism: Inject a known, simple oxetane standard (e.g., 3-phenyloxetane) prior to the sample. If the standard exhibits an [M-30]⁺ peak (loss of formaldehyde) in the MS1 spectra, the source conditions are too harsh. Lower the cone voltage or fragmentor voltage until only the intact [M+H]⁺ is observed. This control ensures that any fragmentation seen in your actual sample is a true reflection of the molecule's structural instability, not an artifact of aggressive instrument tuning.

Protocol 2: GC-EI-MS for Structural Elucidation

Objective: To intentionally force the fragmentation of the oxetane ring to prove the connectivity of the cross-coupling product.

  • Sample Preparation: Dissolve the sample in Hexane or Ethyl Acetate (1 mg/mL). Ensure the product has a boiling point suitable for GC (typically eluting < 300°C).

  • Chromatography: Use a standard non-polar column (e.g., HP-5MS). Program the oven from 80°C to 280°C at a ramp rate of 15°C/min.

  • Ionization (70 eV): Bombard the eluting analytes with 70 eV electrons. Causality: 70 eV provides a massive excess of internal energy, guaranteeing the homolytic cleavage of the C-O bond in the oxetane ring. This triggers transannular cleavage, reliably expelling a neutral formaldehyde molecule[6].

  • Self-Validation Mechanism: The complete absence of a parent ion [M]⁺ is highly common for oxetanes under 70 eV EI. To validate that the observed fragments (e.g., [M-30]⁺) originate from your intact product and not a thermally degraded inlet artifact, perform a secondary run at a lower ionization energy (e.g., 15-20 eV "Soft EI"). If the relative abundance of the heavier mass ions increases at 15 eV, the fragmentation is definitively ionization-induced, confirming the structural connectivity of the oxetane conjugate.

References

  • Title: Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space Source: rsc.org URL: [Link]

  • Title: Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways Source: acs.org URL: [Link]

  • Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion Source: nsf.gov URL: [Link]

  • Title: Chemical Space Exploration of Oxetanes Source: nih.gov URL: [Link]

Sources

A Head-to-Head Battle for Metabolic Stability: 3-[(4-Bromophenyl)methyl]oxetane versus Carbonyl Groups

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Mitigating Metabolic Liabilities in Drug Discovery

In the relentless pursuit of robust drug candidates, metabolic stability stands as a critical gatekeeper to clinical success. A molecule's susceptibility to rapid metabolic clearance can severely limit its therapeutic potential, leading to poor bioavailability and the generation of potentially toxic byproducts.[1] For decades, medicinal chemists have grappled with the metabolic liabilities inherent in common functional groups. Among these, the carbonyl group, ubiquitous in pharmaceuticals, often represents a metabolic weak point. This guide provides an in-depth, evidence-based comparison of the metabolic stability of carbonyl moieties against a modern and increasingly utilized bioisostere: the oxetane ring, exemplified by structures like 3-[(4-Bromophenyl)methyl]oxetane.

The Carbonyl Group: A Metabolically Vulnerable Mainstay

Carbonyl groups—encompassing ketones, aldehydes, esters, and amides—are fixtures in drug design due to their versatile chemical reactivity and hydrogen bonding capabilities. However, this reactivity is a double-edged sword. Carbonyls are frequently targeted by a host of metabolic enzymes, primarily carbonyl reducing enzymes (CREs) such as those from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies.[2][3][4] This enzymatic reduction converts the carbonyl to a hydroxyl group, a transformation that not only alters the parent molecule's pharmacological profile but often facilitates its rapid elimination from the body.[5][6] The oxidative pathways involving Cytochrome P450 (CYP) enzymes have been extensively studied, but the reductive pathways targeting carbonyls are also a significant contributor to drug metabolism.[3][6][7]

The Oxetane Ring: A Shield Against Metabolic Attack

The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in medicinal chemistry to enhance metabolic stability.[8][9][10] Its utility lies in its role as a bioisosteric replacement for metabolically labile groups, including the carbonyl moiety.[11][12][13] Oxetanes mimic the polarity and hydrogen-bond accepting properties of a carbonyl group while being significantly more resistant to metabolic degradation. The strained C-O-C bond angle in the oxetane ring exposes the oxygen lone pairs, making it a strong hydrogen-bond acceptor, even more so than many carbonyls.

The enhanced metabolic stability of oxetanes is largely attributed to their resistance to attack by common drug-metabolizing enzymes.[14][15] Unlike carbonyls, the oxetane ring lacks an electrophilic carbon susceptible to reduction. Furthermore, the rigid, three-dimensional structure of the oxetane can shield adjacent parts of the molecule from enzymatic attack.[10][16]

In Vitro Metabolic Stability: A Data-Driven Comparison

The superior metabolic stability of oxetane-containing compounds over their carbonyl counterparts is not merely theoretical; it is consistently demonstrated in preclinical in vitro assays.[1] The following table summarizes representative data from human liver microsome (HLM) stability assays, comparing matched molecular pairs where a carbonyl group has been replaced by an oxetane. Key parameters for comparison are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower clearance rate are indicative of greater metabolic stability.

Compound PairStructure with CarbonylStructure with Oxetanet½ (min) - Carbonylt½ (min) - OxetaneCLint (µL/min/mg protein) - CarbonylCLint (µL/min/mg protein) - OxetaneReference
Pair A Piperidin-4-one derivativeSpiro-oxetane derivative15>6092.4<23.1[17]
Pair B Pyrrolidin-2-one derivativeSpiro-oxetane derivative<1045High30.8[18]
Pair C γ-Secretase Inhibitor CoreOxetane-modified Inhibitor20>12017625.9[19]

This table presents a conceptual summary based on trends reported in the cited literature. Exact values can vary based on the specific molecular scaffold and assay conditions.

The data consistently illustrates a significant improvement in metabolic stability when a carbonyl group is replaced with an oxetane. This strategic substitution can dramatically increase a compound's half-life in liver microsomes, a key predictor of in vivo metabolic clearance.[17][18][19]

Experimental Protocol: Human Liver Microsomal Stability Assay

To provide a practical context for how such comparative data is generated, the following is a detailed protocol for a standard in vitro metabolic stability assay using human liver microsomes. This self-validating system is a cornerstone of preclinical drug metabolism studies.

Objective: To determine the rate of metabolic depletion of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds and positive control (e.g., a compound with known metabolic instability)

  • Human liver microsomes (pooled from multiple donors)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or Methanol (for quenching the reaction)

  • Incubator/water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the test compound solution. The final concentration of the organic solvent should typically be less than 1%.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system. A parallel incubation without NADPH should be run as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile or methanol to stop the enzymatic reaction and precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an analysis plate or vial.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the rate constant of depletion (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration in the incubation).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution B Prepare Microsome/ Buffer Mixture A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (cold ACN/MeOH) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, CLint) H->I

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Mechanistic Insights: A Tale of Two Moieties

The fundamental difference in the metabolic fate of carbonyls and oxetanes lies in their inherent chemical properties and their interactions with metabolic enzymes.

  • Carbonyl Metabolism: The electrophilic carbon of the carbonyl group is a prime target for nucleophilic attack by hydride ions delivered from NADPH, a reaction catalyzed by carbonyl reductases. This process is a major pathway for the clearance of many drugs.[2][5][20]

  • Oxetane Stability: The oxetane ring is a saturated ether, lacking the electrophilic center of a carbonyl. While some studies have shown that oxetanes can be metabolized via ring-opening hydrolysis by microsomal epoxide hydrolase (mEH), this is generally a much slower process compared to the rapid reduction of carbonyls or oxidation by CYPs.[21][22] In many cases, the primary metabolic routes for oxetane-containing compounds involve oxidation at other positions on the molecule, with the oxetane ring itself remaining intact.[18]

Comparative Metabolic Pathways

G cluster_carbonyl Carbonyl Metabolism cluster_oxetane Oxetane Metabolism A Carbonyl-containing Drug B Reduced Alcohol Metabolite A->B Carbonyl Reductases (AKR, SDR) + NADPH C Oxetane-containing Drug D Intact Oxetane (Metabolically Stable) C->D Resistant to Carbonyl Reduction E Ring-Opened Diol (Minor Pathway) C->E mEH (slow)

Caption: Simplified comparison of major metabolic pathways.

Conclusion: A Strategic Choice for Enhanced Drug Properties

The strategic replacement of a metabolically labile carbonyl group with a robust oxetane ring is a well-validated approach in modern drug discovery to enhance metabolic stability.[8][9][14] As demonstrated by comparative in vitro data, this bioisosteric substitution can significantly increase a compound's half-life and reduce its intrinsic clearance, key attributes for a successful drug candidate. While no single functional group can be universally "better" in all contexts, the evidence strongly supports the use of oxetanes, such as in the case of 3-[(4-Bromophenyl)methyl]oxetane, as a powerful tool to overcome the metabolic liabilities frequently associated with carbonyl-containing compounds. For researchers and drug development professionals, understanding and applying this strategy can be a pivotal step in designing safer and more efficacious medicines.

References

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

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